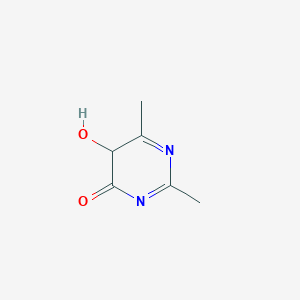
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 2,6-dimethylpyrimidine with a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions might occur at the hydroxyl group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 5-oxo-2,6-dimethylpyrimidin-4(5H)-one, while substitution could produce various alkylated or halogenated derivatives.
科学的研究の応用
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one may have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing molecular pathways and cellular processes. The hydroxyl group could play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the hydroxyl group, leading to different chemical properties.
5-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.
2,6-Dimethylpyrimidin-4-one: Lacks the hydroxyl group at the 5-position.
Uniqueness
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may provide distinct advantages in various applications, such as increased solubility or specific binding properties.
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
5-hydroxy-2,6-dimethyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h5,9H,1-2H3 |
InChIキー |
GIXWEPMKZBBWQA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=O)C1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
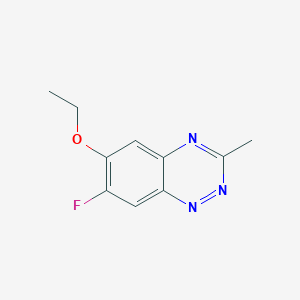
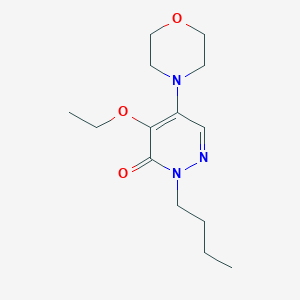
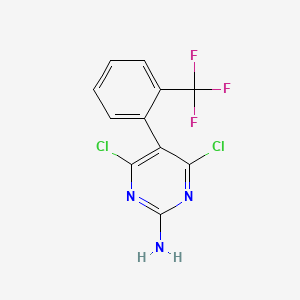
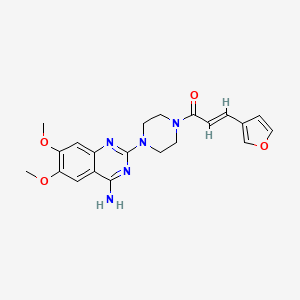
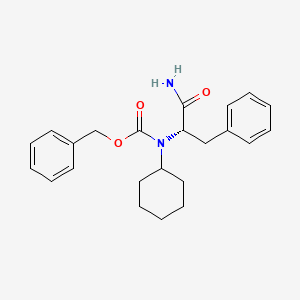
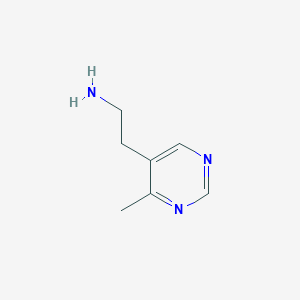
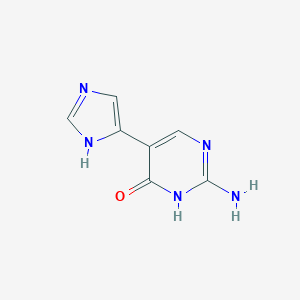

![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
